N-benzyl-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide
N-benzyl-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1020549
InChI:
InChI=1S/C21H25N3O5/c1-27-17-11-16(12-18(28-2)21(17)29-3)14-23-24-20(26)10-9-19(25)22-13-15-7-5-4-6-8-15/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,22,25)(H,24,26)/b23-14+
SMILES:
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CCC(=O)NCC2=CC=CC=C2
Molecular Formula:
C21H25N3O5
Molecular Weight:
399.4 g/mol
N-benzyl-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide
CAS No.:
Cat. No.: VC1020549
Molecular Formula: C21H25N3O5
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25N3O5 |
|---|---|
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | N-benzyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanediamide |
| Standard InChI | InChI=1S/C21H25N3O5/c1-27-17-11-16(12-18(28-2)21(17)29-3)14-23-24-20(26)10-9-19(25)22-13-15-7-5-4-6-8-15/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,22,25)(H,24,26)/b23-14+ |
| Standard InChI Key | SMRZCBQGBSRNGT-OEAKJJBVSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CCC(=O)NCC2=CC=CC=C2 |
| SMILES | COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CCC(=O)NCC2=CC=CC=C2 |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CCC(=O)NCC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator